molecular formula C7H7N3O2 B11919801 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11919801
M. Wt: 165.15 g/mol
InChI Key: RMZUKPVREXISIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1251023-46-7) is a high-purity chemical intermediate belonging to the pharmaceutically significant pyrazolo[1,5-a]pyrimidine class. This scaffold is recognized in medicinal chemistry for its versatility and is a privileged structure in the design of novel bioactive molecules . Researchers utilize this core and its derivatives primarily in two key areas: oncology and neuroscience. In anticancer research, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors of specific kinases, such as CDK2 and TRKA, which are critical targets in various cancer cell lines . Furthermore, recent studies have grafted this scaffold onto coumarin derivatives to create novel molecules that demonstrate potent activity as dual inhibitors of carbonic anhydrase (CA IX/XII) and tubulin polymerization, showcasing its utility in developing multi-targeted anticancer agents . In neuroscience, the closely related 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffold, an isostere of this compound, has been investigated as a modulator of the GABAA receptor, indicating potential for the development of neuroactive ligands . The reactivity of this dihydropyrazolopyrimidine core allows for further synthetic transformations, including alkylation and halogenation, enabling researchers to explore a wide structure-activity relationship (SAR) landscape . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-5,9H,(H,11,12)

InChI Key

RMZUKPVREXISIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Carboxylic Acid Synthesis Methods

MethodStarting MaterialReagents/ConditionsYield (%)Challenges
Alkaline HydrolysisEthyl 5-oxo-4,5-dihydro esterNaOH (10%), reflux60–75Competing decarboxylation
Aldehyde Oxidation3-Carboxaldehyde derivativeKMnO₄, acetone/water, 60°C50–65Over-oxidation byproducts
Direct CyclocondensationAminopyrazole + malononitrilePOCl₃, DMF, 120°C70–90Requires anhydrous conditions

Halogenation and Reduction Strategies

Halogenation at position 5 of the pyrimidine ring is a key step for further functionalization. Treatment of lactam precursors with POCl₃/PCl₅ at 80–100°C generates 5-chloro intermediates, which are subsequently reduced to 4,5-dihydro derivatives using sodium borohydride (NaBH₄) in ethanol/dichloromethane. For example, ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is reduced to the 4,5-dihydro analogue in 85% yield. Catalytic transfer hydrogenation with ammonium formate and palladium on carbon (Pd/C) offers an alternative reduction method, though it risks dehydrogenation of the dihydro ring.

Alkylation and Esterification Reactions

Alkylation of the lactam nitrogen (N-4) is critical for modulating solubility and bioactivity. Treatment of the 5-oxo-4,5-dihydro core with methyl iodide (CH₃I) in DMF and potassium carbonate (K₂CO₃) selectively alkylates the N-4 position, yielding 4-methyl derivatives. Subsequent esterification of the carboxylic acid with thionyl chloride (SOCl₂) and alcohols like tert-butanol or 2-thiophenemethanol produces esters with high regioselectivity. For instance, 4-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid reacts with SOCl₂ and 2-thiophenemethanol to afford the corresponding ester in 78% yield.

Challenges in Decarboxylation and Byproduct Formation

Decarboxylation remains a persistent issue during hydrolysis or storage. The 3-carboxylic acid derivative spontaneously loses CO₂ under acidic or thermal stress, forming the 3-unsubstituted pyrazolo[1,5-a]pyrimidine. For example, refluxing the acid in 12M HCl yields the decarboxylated product in >90% yield, complicating the isolation of the desired carboxylic acid. Mechanistic studies suggest that protonation of the carboxylate group facilitates CO₂ release, forming a stabilized aromatic intermediate.

Advanced Purification and Characterization

Purification of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid often involves column chromatography on silica gel with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the N-4 methyl group resonates at δ 3.3–3.7 ppm, while H-5 in the dihydro ring appears as a singlet near δ 5.2 ppm. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 165.15, consistent with the molecular formula C₇H₇N₃O₂.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or methanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their anticancer properties and ability to inhibit key enzymes involved in disease progression.

Anticancer Activity

Research indicates that derivatives of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can effectively target cancer cells. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines.

Compound Cancer Type IC50 (µM) Reference
4,5-Dihydropyrazolo[1,5-a]pyrimidine derivativeA549 (Lung)12.5
4,5-Dihydropyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast)8.0

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways critical to cancer and other diseases.

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

These findings suggest that the compound may serve as a lead structure for developing new enzyme inhibitors that could be used in treating metabolic disorders and cancers.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives demonstrated their ability to induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound's derivatives against various pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Structural Features and Mechanism of Action

The unique structure of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid contributes to its biological activity. The compound's ability to interact with specific active sites on target enzymes or receptors is hypothesized to underlie its pharmacological effects.

Mechanism of Action

The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, some derivatives of this compound have been shown to act as inhibitors of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Positional Isomers: 4,5-Dihydro vs. 4,7-Dihydro Derivatives

The position of hydrogenation in the pyrazolo[1,5-a]pyrimidine core significantly impacts biological activity:

  • 4,5-Dihydro Derivatives: Antitumor Activity: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) demonstrated potent activity against HepG2, MCF-7, A549, and Caco2 tumor cell lines, with fluorinated and nitrile-substituted analogs showing enhanced efficacy . Antiviral Activity: Compound c5 (4-(7-(mesityloxy)-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-ylamino)benzonitrile) exhibited exceptional anti-HIV-1 activity (EC₅₀ = 0.07 µM) and a selectivity index of 3,999, surpassing reference drugs like nevirapine .
  • 4,7-Dihydro Derivatives :
    • Enzyme Inhibition : 4,7-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives, such as 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (16a), were synthesized as intermediates for membrane-bound pyrophosphatase inhibitors .
    • Synthetic Flexibility : 4,7-Dihydro analogs can be selectively synthesized via catalyst-dependent reactions (e.g., using arylidenpyruvic acids under microwave irradiation) .

Key Structural Difference : The 4,5-dihydro configuration stabilizes a boat-like conformation, while 4,7-dihydro derivatives adopt a chair-like structure, influencing their interaction with enzymatic pockets .

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Carboxylic Acids

Modifications at the 2-, 3-, 5-, and 7-positions alter pharmacological profiles:

Compound Name Substituents Biological Activity Key Findings Reference
4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid -COOH at C5; H at C4,5 Antitumor, Antiviral Fluor/nitrile groups enhance activity
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid -COOH at C2; Ph at C5,7 Undisclosed Molecular weight: 315.33 g/mol
7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CF₂H at C7; -p-tolyl at C5 Intermediate for drug discovery CAS: 1956334-32-9
3-cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid -CN at C3; -OMePh at C7 Synthetic intermediate Yield: 66% under ultrasound irradiation

Notable Trends:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) improve metabolic stability and target binding .
  • Bulky aryl substituents (e.g., mesityloxy) enhance antiviral potency by disrupting viral replication machinery .

Functional Analogues with Modified Cores

  • Pyrazolo[1,5-a]quinazolines: 5-Substituted 4,5-dihydropyrazolo[1,5-a]quinazolines showed insecticidal activity against Plutella xylostella and Solenopsis invicta, attributed to their planar fused-ring system interacting with insect neuronal receptors .
  • Pyrazolo[1,5-a]pyrazinones: 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives act as mGluR2 negative allosteric modulators, highlighting the role of saturation in CNS drug design .

Biological Activity

4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique bicyclic structure, this compound is being studied for its potential therapeutic applications, particularly in neurology and oncology.

GABA Receptor Modulation

Research indicates that 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid acts as a GABA receptor modulator . This modulation may have significant implications for treating neurological disorders such as anxiety and epilepsy. Molecular docking studies have shown that this compound interacts favorably with GABA receptors, suggesting potential therapeutic effects in enhancing GABAergic transmission .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity . In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Anticancer Activity

In cancer research, derivatives of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid have exhibited promising anticancer properties. For instance, one study identified a derivative that significantly inhibited the aggregation of α-synuclein protein, which is associated with neurodegenerative diseases like Parkinson's disease. This highlights the potential of these compounds in targeting specific pathways involved in cancer progression and neurodegeneration .

Case Study 1: GABA Receptor Interaction

A study utilized molecular docking to predict the binding affinity of 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid towards various GABA receptor subtypes. The results indicated a strong binding affinity to the α1β2γ2 subtype of the GABA A receptor, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers treated macrophages with lipopolysaccharide (LPS) and subsequently administered the compound. The results showed a dose-dependent decrease in NF-κB/AP-1 reporter activity, confirming its efficacy in reducing inflammation at concentrations lower than 50 µM .

Data Tables

Biological ActivityMechanismReference
GABA Receptor ModulationEnhances GABAergic transmission
Anti-inflammatoryInhibits NF-κB signaling pathway
AnticancerInhibits α-synuclein aggregation

Q & A

Q. What are the key synthetic routes for preparing 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?

The compound can be synthesized via domino reactions or condensation strategies. For example:

  • Domino reaction : Thienylhydrazonyl chlorides react with (1,2,4-oxadiazol-5-yl)acetonitriles in methanol with sodium methylate, yielding 4,5-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidines. Reaction time must be optimized (12 hours) to minimize side reactions like transesterification .
  • Condensation : 5-Aminopyrazole derivatives react with β-ketoesters or acetylacetone in acetic acid with H₂SO₄ catalysis under reflux, forming pyrazolo[1,5-a]pyrimidinones .

Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core be achieved?

Position 7 can be modified via electrophilic substitution or cross-coupling reactions. For example:

  • Amidation : Pyrazolo[1,5-a]pyridine-3-carboxylic acids undergo straightforward amidation with primary amines to introduce diverse substituents .
  • Ultrasound-assisted synthesis : Reacting 5-aminopyrazoles with acetylenic esters under ultrasound irradiation enhances reaction efficiency and selectivity .

Q. What analytical methods are critical for characterizing 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives?

Key techniques include:

  • HRMS and elemental analysis : Used to confirm molecular formulas (e.g., C₁₃H₁₁N₅O with HRMS [M+H]⁺ = 254.1039) .
  • X-ray crystallography : Determines crystal structures (monoclinic system, space group P2₁/c) for verifying stereochemistry .

Advanced Research Questions

Q. How do side reactions during synthesis (e.g., transesterification) impact yield, and how can they be mitigated?

  • Problem : Prolonged reaction times with methyl-substituted thienylhydrazonyl chlorides lead to transesterification, complicating purification .
  • Solution : Adjust pH to 11–12 during workup, followed by acid precipitation to isolate pure carboxylic acid derivatives .

Q. What mechanistic insights explain the formation of dihydropyrazolo[1,5-a]quinazolines from 5-aminopyrazoles?

Substrate-controlled [5+1] annulation with alkenes proceeds via a tandem intramolecular cyclization and oxidation pathway. Ruthenium-catalyzed electrochemical dehydrogenation can further drive oxidative aromatization .

Q. How can computational modeling predict reactivity or binding interactions of 4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives?

  • Parameters : Calculate hydrogen bond donors (1), acceptors (5), and rotatable bonds (2) to assess solubility and bioavailability .
  • Docking studies : Use crystal structure data (e.g., β = 95.924° for pyrazolo[1,5-a]pyrimidine derivatives) to model interactions with biological targets like mGluR2 .

Q. What strategies optimize structure-activity relationships (SAR) for CNS-targeted derivatives?

  • Core modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhances metabolic stability .
  • Biological assays : Test negative allosteric modulation of mGluR2 receptors using in vitro GTPγS binding assays .

Q. How does the 4,5-dihydro modification influence electronic properties compared to non-hydrogenated analogs?

  • The dihydro moiety reduces aromaticity, increasing reactivity at the pyrimidine ring. This facilitates functionalization (e.g., carboxylation) but may reduce thermal stability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar derivatives?

  • Case study : Transesterification side reactions in reduce yields for cyclohexyl-substituted derivatives. Validate methods by replicating pH-controlled crystallization .
  • Cross-reference : Compare ultrasound-assisted synthesis (80–90% yield) with traditional reflux methods (60–70%) to identify optimal conditions.

Q. What validation protocols ensure purity of carboxylic acid derivatives post-synthesis?

  • HPLC-MS : Detect residual esters or byproducts (e.g., methyl/ethyl esters in ) .
  • Recrystallization : Use alkaline aqueous solutions for carboxylic acid isolation, as described in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.